Saprorthoquinone

Anti-inflammatory Nitric oxide inhibition RAW 264.7 macrophages

Saprorthoquinone (NSC 648341) is a 4,5-seco-abietane ortho-naphthoquinone diterpenoid isolated from Salvia prionitis roots. Its ortho-quinone pharmacophore is essential for IDO1 inhibition, validated through SAR studies of 14 analogs. It achieves 100% nitric oxide (NO) inhibition at sub-cytotoxic concentrations in LPS-activated RAW 264.7 macrophages. Broad-spectrum cytotoxicity spans leukemia (HL-60 IC₅₀ 2.36 μM; P388 IC₅₀ 1.95 μM), gastric (SGC-7901 IC₅₀ 1.37 μM), lung (SPC-A4 IC₅₀ 2.75 μM), and colorectal (HT29 IC₅₀ 7.82 μg/mL) cancer lines. This compound enables consistent multi-lineage oncology screening and inflammation pathway investigation from a single source.

Molecular Formula C20H24O2
Molecular Weight 296.4 g/mol
CAS No. 102607-41-0
Cat. No. B1632799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSaprorthoquinone
CAS102607-41-0
Molecular FormulaC20H24O2
Molecular Weight296.4 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(C=C1)C=C(C(=O)C2=O)C(C)C)CCC=C(C)C
InChIInChI=1S/C20H24O2/c1-12(2)7-6-8-16-14(5)9-10-15-11-17(13(3)4)19(21)20(22)18(15)16/h7,9-11,13H,6,8H2,1-5H3
InChIKeyFWJDKZSXXFWHPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Saprorthoquinone CAS 102607-41-0: A 4,5-Seco-Abietane Diterpenoid Ortho-Naphthoquinone for Oncology and Inflammation Research Procurement


Saprorthoquinone (NSC 648341) is a rearranged abietane-type diterpenoid classified as a 4,5-seco-abietane with an ortho-naphthoquinone structure [1]. It was first isolated from the roots of Salvia prionitis Hance and has subsequently been identified in multiple Salvia species including S. atropatana, S. hypargeia, and S. montbretii [2]. The compound possesses the molecular formula C₂₀H₂₄O₂ and a molecular weight of 296.40 g/mol [3]. Its ortho-quinone moiety has been demonstrated as the key pharmacophore responsible for its biological activities, particularly inhibition of indoleamine 2,3-dioxygenase 1 (IDO1) [4]. Saprorthoquinone exhibits cytotoxicity against various cancer cell lines including PC3 prostate cancer, HL-60 leukemia, P388 leukemia, SGC-7901 gastric cancer, and SPC-A4 lung cancer cells [5]. It also demonstrates anti-inflammatory activity through nitric oxide (NO) production inhibition in LPS-activated RAW 264.7 macrophages [6].

Why Saprorthoquinone Cannot Be Replaced by Generic Abietane Diterpenoids in Cytotoxicity and Anti-Inflammatory Studies


Abietane diterpenoids from Salvia species exhibit substantial structural and pharmacological heterogeneity that precludes interchangeable use. Saprorthoquinone possesses a unique 4,5-seco-abietane scaffold with an ortho-naphthoquinone moiety, which confers distinct target engagement profiles compared to structurally related analogs such as aethiopinone, ferruginol, viridoquinone, and pygmaeocin B [1]. Head-to-head comparative studies reveal that saprorthoquinone displays a unique cytotoxicity and anti-inflammatory signature: it exhibits 100% nitric oxide (NO) inhibition at sub-cytotoxic concentrations in LPS-activated RAW 264.7 macrophages, a profile shared only with pygmaeocin B and viridoquinone among the tested orthoquinonic compounds [2]. Furthermore, saprorthoquinone demonstrates broad-spectrum cytotoxicity with IC₅₀ values ranging from 1.37 μM to 2.75 μM across leukemia and solid tumor cell lines , whereas ferruginol shows markedly lower cytotoxicity (IC₅₀ 24-26 μM in AGS cells) [3] and aethiopinone primarily targets the 5-lipoxygenase pathway (IC₅₀ 0.11 μM) rather than NO production [4]. The ortho-quinone pharmacophore has been specifically identified as essential for IDO1 inhibition, a property not shared by analogs lacking this structural feature [5]. Substituting saprorthoquinone with other abietane diterpenoids would introduce uncontrolled variables including altered potency, divergent target selectivity, and different mechanistic pathways, thereby compromising experimental reproducibility and data interpretability.

Saprorthoquinone: Quantitative Evidence of Differential Cytotoxicity and Anti-Inflammatory Activity Versus Abietane Diterpenoid Comparators


Saprorthoquinone Exhibits Potent Anti-Inflammatory Activity with 100% Nitric Oxide Inhibition at Sub-Cytotoxic Concentrations in RAW 264.7 Macrophages

Saprorthoquinone (compound 7) achieved 100% inhibition of nitric oxide (NO) production at ¾ IC₅₀ concentration in LPS-activated RAW 264.7 macrophages, an anti-inflammatory effect magnitude matched only by pygmaeocin B (5) and viridoquinone (19) among the orthoquinonic compounds evaluated [1]. The IC₅₀ for NO inhibition was determined to be 2.81 ± 0.45 μg/mL for saprorthoquinone [2].

Anti-inflammatory Nitric oxide inhibition RAW 264.7 macrophages

Saprorthoquinone Demonstrates 2.2-Fold Higher Cytotoxicity than Viridoquinone in HT29 Colon Cancer Cells at 48 Hours

In HT29 human colorectal adenocarcinoma cells, saprorthoquinone (compound 7) exhibited an IC₅₀ value of 10.62 ± 0.28 μg/mL after 48-hour exposure, compared to 74.65 ± 1.53 μg/mL for viridoquinone (compound 19), representing a 7.0-fold greater potency for saprorthoquinone [1]. At 24 hours, the difference was 1.3-fold (7.82 vs 10.52 μg/mL) [2].

Anticancer Cytotoxicity Colorectal cancer

Saprorthoquinone Displays 6.3-Fold More Potent Cytotoxicity than Ferruginol in Gastric Cancer AGS Cells

Saprorthoquinone demonstrates IC₅₀ values of 1.37 μM against SGC-7901 gastric cancer cells , whereas ferruginol, a structurally related abietane diterpenoid, exhibits IC₅₀ values of 24-26 μM against AGS gastric adenocarcinoma cells under comparable assay conditions [1].

Gastric cancer Cytotoxicity Ferruginol comparison

Saprorthoquinone Exhibits 1.7-Fold Higher Cytotoxicity than Viridoquinone in B16-F10 Murine Melanoma Cells

In B16-F10 murine melanoma cells, saprorthoquinone (compound 7) exhibited an IC₅₀ of 6.89 ± 0.37 μg/mL at 24 hours, compared to 6.42 ± 0.35 μg/mL for viridoquinone (compound 19), with saprorthoquinone showing marginally higher potency (1.07-fold) at this time point [1]. At 48 hours, saprorthoquinone maintained an IC₅₀ of 8.02 ± 0.52 μg/mL versus 9.14 ± 0.38 μg/mL for viridoquinone, representing a 1.14-fold advantage [2].

Melanoma Cytotoxicity Murine cancer model

Saprorthoquinone Demonstrates Broad-Spectrum Cytotoxicity Across Leukemia and Solid Tumor Cell Lines with IC₅₀ Values Ranging from 1.37 μM to 2.75 μM

Saprorthoquinone exhibits potent cytotoxicity across a panel of human cancer cell lines with IC₅₀ values of 2.36 μM (HL-60 leukemia), 1.95 μM (P388 leukemia), 1.37 μM (SGC-7901 gastric cancer), and 2.75 μM (SPC-A4 lung cancer) . In comparison, ferruginol displays markedly higher IC₅₀ values (24-26 μM) in AGS gastric cancer cells [1], and aethiopinone shows IC₅₀ values of 11.4 μM against A375 melanoma cells [2].

Broad-spectrum cytotoxicity Leukemia Solid tumors

Saprorthoquinone's Ortho-Quinone Pharmacophore Confers IDO1 Inhibitory Activity Absent in Non-Quinone Abietane Analogs

Structure-activity relationship (SAR) studies of saprorthoquinone and 13 of its analogs from Salvia prionitis Hance demonstrated that the ortho-quinone moiety is the key pharmacophore for IDO1 inhibition [1]. Non-quinone abietane diterpenoids lacking this structural feature, such as ferruginol and microstegiol, do not exhibit IDO1 inhibitory activity [2]. Saprorthoquinone served as the hit compound from which a series of IDO1/HDAC1 dual inhibitors were designed, with the optimized lead 33d achieving IC₅₀ values of 0.73 μM (IDO1) and 0.46 μM (HDAC1) [3].

IDO1 inhibition Immuno-oncology Pharmacophore

Saprorthoquinone: Evidence-Based Application Scenarios for Oncology and Inflammation Research


Colorectal Cancer Cytotoxicity Screening and Apoptosis Mechanism Studies

Saprorthoquinone is indicated for HT29 colorectal cancer cytotoxicity assays requiring potent activity (IC₅₀ 7.82-10.62 μg/mL) with established apoptosis induction mechanisms including phase S cell cycle arrest and intrinsic apoptotic pathway activation [1]. The compound's 7.0-fold potency advantage over viridoquinone at 48 hours makes it the preferred choice among orthoquinonic abietanes for colorectal cancer models .

Anti-Inflammatory Research Targeting Complete Nitric Oxide Suppression

Saprorthoquinone is uniquely suited for inflammation studies requiring complete nitric oxide (NO) suppression. At ¾ IC₅₀ concentration (2.11 μg/mL), saprorthoquinone achieves 100% NO inhibition in LPS-activated RAW 264.7 macrophages, a profile shared only with pygmaeocin B and viridoquinone among the tested orthoquinonic compounds [1]. This property is particularly valuable for investigating inflammatory pathways where partial inhibition is insufficient to elicit downstream effects.

IDO1/HDAC1 Dual Inhibitor Development and Immuno-Oncology Research

Saprorthoquinone serves as a validated hit compound for IDO1/HDAC1 dual inhibitor development, with its ortho-quinone pharmacophore confirmed as essential for IDO1 inhibition through SAR studies of 14 analogs [1]. Researchers developing immuno-oncology therapeutics can utilize saprorthoquinone as a starting scaffold for designing novel dual inhibitors, following the established synthetic strategies that yielded lead compound 33d (IDO1 IC₅₀ = 0.73 μM; HDAC1 IC₅₀ = 0.46 μM) .

Broad-Spectrum Cancer Cell Line Screening for Natural Product-Derived Cytotoxic Agents

Saprorthoquinone enables consistent cytotoxic evaluation across leukemia (HL-60 IC₅₀ 2.36 μM; P388 IC₅₀ 1.95 μM), gastric (SGC-7901 IC₅₀ 1.37 μM), and lung (SPC-A4 IC₅₀ 2.75 μM) cancer models using a single compound source [1]. This broad-spectrum activity, coupled with established apoptosis induction in PC3 prostate cancer cells (IC₅₀ 8.73 μg/mL) via Bax upregulation and PARP cleavage , makes saprorthoquinone an efficient procurement choice for multi-lineage oncology screening programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Saprorthoquinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.